Cupric stearate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

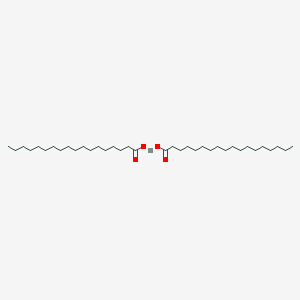

Structure

2D Structure

Propriétés

Numéro CAS |

660-60-6 |

|---|---|

Formule moléculaire |

C18H36CuO2 |

Poids moléculaire |

348.0 g/mol |

Nom IUPAC |

copper;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

Clé InChI |

YVENFKCVDQUMMA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cu+2] |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)O.[Cu] |

Autres numéros CAS |

7617-31-4 660-60-6 |

Pictogrammes |

Irritant; Environmental Hazard |

Pureté |

98% |

Synonymes |

Copper dioctadecanoate; Cupric distearate; |

Origine du produit |

United States |

Chemical Synthesis and Preparation Methodologies of Cupric Stearate

Precipitation-Based Synthesis Routes

Precipitation is a common and straightforward method for the synthesis of cupric stearate (B1226849). This approach involves the reaction of a soluble copper salt with a stearate salt in a suitable solvent, leading to the formation of insoluble cupric stearate which then precipitates out of the solution.

A typical procedure involves dissolving stearic acid in a heated solvent like methanol. A base, such as tetramethylammonium hydroxide (TMAH), is then added to form the stearate anion in situ. Subsequently, a solution of a copper(II) salt, for instance, copper(II) chloride (CuCl₂), is added dropwise to the stearate solution under vigorous stirring. This results in the formation of a sky-blue precipitate of copper(II) stearate, which can then be collected by filtration, washed with a hot solvent like ethanol (B145695) to remove impurities, and dried under a vacuum. rsc.org Another common method involves the double decomposition reaction between an aqueous solution of sodium stearate and a copper salt solution, such as copper(II) sulfate (B86663). chemicalbook.com The resulting this compound precipitate is then filtered, washed with water, and dried. researchgate.net

An environmentally friendly approach utilizes the reaction of stearic acid and basic copper carbonate in water. The mixture is heated, and with the addition of a catalyst, the reaction proceeds to form blue this compound, which is then separated by centrifugal dehydration. This method is noted for its low reaction temperature, short reaction time, and lack of byproduct generation. google.com

Electrochemical Synthesis Pathways

Electrochemical methods offer a clean and controllable route for the synthesis of this compound, avoiding the need for conventional chemical reagents. researchgate.net This technique relies on the electrochemical oxidation of a copper anode in the presence of stearic acid.

The applied voltage during the electrochemical synthesis is a critical parameter that significantly influences the characteristics of the resulting this compound complex and any embedded nanoparticles. researchgate.netscielo.br Research has shown that varying the voltage affects both the morphology of the this compound and the size of the copper nanoparticles that can form within the complex.

A study investigating the effect of applied voltages of 1 V, 5 V, and 10 V demonstrated a clear trend. researchgate.netscielo.br Lower voltages, such as 1 V, promote a slower release of Cu²⁺ ions from the anode. This slow and controlled release leads to the formation of smaller copper nanoparticles and well-defined, petal-like structures of the Cu(II) stearate complex. researchgate.netscielo.br In contrast, higher voltages (5 V and 10 V) lead to a more rapid generation of Cu²⁺ ions, resulting in larger, more agglomerated copper nanoparticles and inhibiting the formation of the well-shaped petal-like morphology. researchgate.netscielo.br The use of high voltage directly increases the current flow, which in turn accelerates the corrosion of the copper anode, leading to a higher concentration of copper ions and larger particle formation. researchgate.net

| Applied Voltage (V) | Average Cu Nanoparticle Size (nm) | Morphology of Cu(II) Stearate Complex |

|---|---|---|

| 1 | 2.49 ± 0.82 | Well-shaped petal-like structures |

| 5 | 3.61 ± 1.18 | Inhibited formation of well-shaped structures |

| 10 | 6.64 ± 2.72 | Inhibited formation of well-shaped structures |

Precursor Utilization in Thermal Decomposition Syntheses

This compound is a valuable precursor for the synthesis of copper-based nanomaterials through thermal decomposition. This method involves heating the this compound complex to a specific temperature, causing it to decompose and form nanoparticles of copper or copper oxides.

In many thermal decomposition syntheses, this compound is not used directly but is formed in situ as an intermediate complex. A common approach involves reacting a copper precursor, such as copper acetate (B1210297) monohydrate, with stearic acid in a high-boiling point solvent like 1-octadecene. nih.gov As the temperature is increased (e.g., to 150°C), the copper acetate reacts with the stearic acid to form this compound, which is indicated by a color change of the solution to blue. nih.gov This intermediate this compound complex then serves as the direct precursor for the subsequent decomposition step at higher temperatures.

Once the this compound complex is formed, further heating leads to its decomposition, resulting in the nucleation and growth of nanoparticles. The temperature at which decomposition occurs and the resulting products can be controlled. For instance, the thermal decomposition of this compound in 1-octadecene at around 290°C, often in the presence of a mild reducing agent like 1-octadecanol, can yield pure copper nano/microparticles. nih.gov The color of the solution changes from blue to transparent at approximately 231°C, indicating the decomposition of the this compound, and then to reddish-brown above 255°C, signaling the formation of copper particles. nih.gov

The decomposition of this compound can also be utilized to generate copper oxide (CuO) nanoparticles. alfa-chemistry.comresearchgate.net In applications such as the catalytic oxidation of heavy oil, this compound decomposes at elevated temperatures to form in-situ CuO nanoparticles, which then act as a heterogeneous catalyst. alfa-chemistry.comresearchgate.net The main mass loss during the thermal decomposition of copper stearate under an inert atmosphere between 200–300°C is attributed to the release of stearic acid. nih.gov

| Decomposition Temperature Range (°C) | Solvent/Atmosphere | Resulting Nanomaterial |

|---|---|---|

| 200–300 | N₂ gas | Copper particles (indicated by color change >255°C) |

| ~290 | 1-Octadecene | Copper nano/microparticles |

| High Temperature (in situ combustion) | Heavy oil | CuO nanoparticles |

Tribochemical Formation Mechanisms on Metal Surfaces

The synthesis of this compound directly on metal surfaces via tribochemical reactions is a critical process in the field of lubrication, where the compound forms in situ as a protective lubricating film. acs.orgnipponsteel.com This mechanism is fundamentally different from conventional chemical synthesis, as it is initiated and driven by the mechanical energy supplied at a sliding interface, such as friction and pressure. mdpi.com The process involves a series of physicochemical transformations that convert a precursor, typically stearic acid, into a metallic soap film that mitigates wear and reduces friction between contacting surfaces. acs.org

The formation of this compound through tribochemical means is not spontaneous and relies on specific preconditions at the metal-lubricant interface. A crucial requirement for this reaction on a copper surface is the presence of a native oxide film (primarily cuprous oxide, Cu₂O). acs.orgtandfonline.com This oxide layer is essential for the initial step of the process to occur.

The mechanism is initiated by the chemisorption of stearic acid molecules onto this native oxide film. tandfonline.com The stearic acid, often present as an additive in a lubricant base, adsorbs onto the copper oxide, forming an organized, chemisorbed monolayer. acs.org Research suggests that the adsorbed species is a monomer, oriented nearly perpendicular to the metal surface. acs.orgtandfonline.com

Once the stearic acid is chemisorbed, the mechanical action of sliding or rubbing provides the necessary energy to drive the chemical conversion. This tribochemical interaction, characterized by localized high pressures and fleeting high temperatures at asperity contacts (known as flash temperatures), transforms the chemisorbed stearic acid into this compound. acs.orgmdpi.com This newly formed this compound constitutes a "tribofilm," a thin, protective boundary lubricating layer that effectively separates the sliding surfaces, thereby reducing wear and friction. acs.orgmdpi.com

The in situ formation of this film has been confirmed through surface-sensitive analytical techniques. Micro-Raman spectroscopy and Fourier Transform Infrared Spectroscopy (FTIR) have been employed to analyze worn copper surfaces after lubrication with stearic acid. acs.orgtandfonline.com These analyses definitively identify the presence of this compound, confirming the tribochemical reaction. acs.org For instance, static experiments conducted at 160°C produced the same this compound product as room temperature rubbing experiments, highlighting the role of mechanical energy in facilitating the reaction under typical operating conditions. acs.org

The key factors influencing the tribochemical formation of this compound are summarized in the table below.

| Factor | Role in Tribochemical Formation | Research Findings |

| Mechanical Energy (Friction) | Provides the activation energy for the chemical reaction. | The primary driving force for converting chemisorbed stearic acid into this compound. nipponsteel.commdpi.com |

| Copper Surface | Acts as the reactant metal source. | The substrate on which the tribofilm is formed. tandfonline.com |

| Native Oxide Film (e.g., Cu₂O) | Essential for the initial adsorption step. | The reaction is initiated by the chemisorption of stearic acid onto this oxide layer. acs.orgtandfonline.com |

| Stearic Acid | Precursor molecule for the this compound film. | Functions as a boundary additive that reacts with the metal surface. researchgate.net |

| Localized Pressure & Temperature | Facilitates the breakdown of reactants and formation of products at asperity contacts. | High local temperatures (flash temperatures) are generated at sliding contacts, contributing to the reaction. mdpi.com |

Detailed spectroscopic studies have provided definitive evidence for the formation of this compound on worn surfaces. The characteristic Raman spectral bands are a key diagnostic tool for identifying the compound in situ.

| Analytical Technique | Observed Characteristic Peaks (wavenumbers, cm⁻¹) | Significance |

| Laser Raman Spectroscopy | 1547, 623, 288, 243 | These distinct peaks observed on worn copper surfaces confirm the presence of this compound formed during the tribochemical process. acs.orgtandfonline.com |

Advanced Spectroscopic and Structural Characterization of Cupric Stearate

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed insights into the molecular structure and bonding within cupric stearate (B1226849).

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Binding Modes

FTIR spectroscopy is a powerful tool for elucidating the coordination environment of the carboxylate groups in cupric stearate. The binding of the stearate ligand to the copper ion can be distinguished by analyzing the positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group. scielo.br

The difference between these two frequencies (Δν) is a key indicator of the coordination mode. A Δν value in the range of 150-170 cm⁻¹ is characteristic of a bridging bidentate coordination, where the carboxylate group bridges two copper ions. scielo.br In contrast, a Δν value greater than 200 cm⁻¹ suggests a monodentate coordination, where the carboxylate group is bound to a single copper ion. scielo.br

In one study, the FTIR spectrum of electrochemically synthesized this compound showed an asymmetric stretching vibration at 1588 cm⁻¹ and a symmetric stretching vibration at 1421 cm⁻¹, resulting in a Δν of 167 cm⁻¹. This confirms a bridging bidentate structure for the this compound complex. scielo.br Other characteristic intense bands observed in the FTIR spectrum of this compound include those at 2954 cm⁻¹, 2918 cm⁻¹, and 2848 cm⁻¹, which are assigned to the asymmetric stretching of -CH₃ and the symmetric and asymmetric stretching vibrations of -CH₂ from the stearic acid chain. oatext.com The peaks at 1589 cm⁻¹ and 1467 cm⁻¹ are attributed to the –COO band, confirming the formation of this compound. oatext.com

The interaction between this compound and other molecules can also be studied using FTIR. For instance, when this compound is formed on a copper surface during a tribochemical reaction with stearic acid, new bands at 1585 cm⁻¹, 1560 cm⁻¹, and 1535 cm⁻¹ appear, which are attributed to different structures of the carboxyl group in the copper stearate. tandfonline.com

Interactive Table: Characteristic FTIR Bands of this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Reference |

| Asymmetric -CH₃ stretching | 2954 | Stearic acid chain | oatext.com |

| Asymmetric -CH₂ stretching | 2918 | Stearic acid chain | oatext.com |

| Symmetric -CH₂ stretching | 2848 | Stearic acid chain | oatext.com |

| Asymmetric COO⁻ stretching | 1589, 1588, 1585 | Carboxylate group | scielo.broatext.comtandfonline.com |

| Symmetric COO⁻ stretching | 1467, 1421 | Carboxylate group | scielo.broatext.com |

Raman Spectroscopy for Molecular Fingerprinting and Surface Reactions

Raman spectroscopy offers a complementary vibrational analysis, providing a molecular fingerprint of this compound and being particularly useful for studying surface reactions. The formation of this compound during the tribochemical reaction of stearic acid on a copper surface has been confirmed by the appearance of characteristic Raman bands. tandfonline.comacs.org

Key Raman bands for this compound are observed at approximately 1547, 623, 288, and 243 cm⁻¹. tandfonline.comacs.orgresearcher.life The band at 1547 cm⁻¹ is a notable shift from the C=O band of stearic acid (around 1640 cm⁻¹), indicating the formation of the copper salt. tandfonline.com The bands at 623, 288, and 243 cm⁻¹ are characteristic of the Cu-O bond in the this compound molecule. tandfonline.com Furthermore, the C-C (carboxyl) band of stearic acid at about 910 cm⁻¹ is absent in the Raman spectrum of this compound. tandfonline.com

Surface-enhanced Raman spectroscopy (SERS) has been employed to study the interaction of stearic acid with copper surfaces, revealing that a native cuprous oxide layer is necessary for the chemisorption of stearic acid, which then converts to this compound through tribochemical interactions. tandfonline.com

Interactive Table: Key Raman Bands for this compound Identification

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1547 | Carboxylate stretch (shifted from C=O) | tandfonline.comacs.orgresearcher.life |

| 623 | Cu-O bond | tandfonline.comacs.orgresearcher.life |

| 288 | Cu-O bond | tandfonline.comacs.orgresearcher.life |

| 243 | Cu-O bond | tandfonline.comacs.orgresearcher.life |

X-ray Diffraction (XRD) Analysis

X-ray diffraction is an indispensable technique for determining the crystalline structure and phase identification of this compound, especially in bulk, thin film, and nanocomposite forms.

Crystalline Structure Elucidation

The crystal structure of several copper(II) carboxylates has been determined by X-ray crystallography, revealing a tetrakis(carboxylato)dimetal structure. tandfonline.com X-ray powder diffraction (XRD) data for this compound shows characteristic peaks that can be used for its identification. cambridge.orgepa.gov The long spacing value for this compound has been reported to be around 4.76 nm. cambridge.org This value is higher than that of zinc stearate (4.26 nm), indicating differences in the packing of the metal soap crystals. cambridge.org

Thin Film and Nanocomposite Phase Identification

XRD is crucial for identifying the formation of this compound in thin films and nanocomposites. For example, in the creation of superhydrophobic surfaces on aluminum, low-angle XRD spectra confirmed the presence of this compound thin films. oatext.com Similarly, when preparing superhydrophobic steel surfaces, XRD analysis identified the formation of this compound microspheres. researcher.life

In studies of Langmuir-Blodgett films, XRD has been used to investigate the ordering of this compound layers. researchgate.net These studies show that the deposition technique can lead to different structural arrangements, with characteristic periodicities observed in the XRD patterns. researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques, such as thermogravimetric analysis (TGA), provide information on the thermal stability and decomposition of this compound. Studies have shown that the thermal degradation of copper(II) stearate occurs in multiple steps. ajgreenchem.comajgreenchem.com For instance, the thermogravimetric analysis of a related copper(II) palmitate soap, which has a similar structure, indicated a two-step thermal degradation process in the temperature range of 423 K to 703 K. ajgreenchem.comajgreenchem.com The decomposition of this compound is reported to happen at several hundred degrees Celsius. researchgate.net In one study involving the synthesis of copper nanoparticles, the thermal decomposition of copper stearate was observed to begin around 231°C, with the release of stearic acid being the main mass loss in the 200-300°C range under a nitrogen atmosphere. nih.gov

Thermogravimetric Analysis (TGA) for Decomposition Profiles

Thermogravimetric Analysis (TGA) is a technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com This analysis provides valuable information about the thermal stability and decomposition characteristics of materials. tainstruments.comscience.gov

In the case of this compound, TGA reveals a multi-stage thermal degradation process. researchgate.net Studies have shown that the decomposition of metal stearates, including this compound, occurs at several hundred degrees Celsius. researchgate.net TGA experiments conducted under an inert atmosphere can also be used to determine the residual metal content in the sample. science.gov The analysis of TGA and derivative thermogravimetric (DTG) curves can indicate interactions between components in a mixture during combustion. science.gov For instance, research on similar metal-organic complexes, like ferric (III) stearate, shows decomposition starting around 200 °C. researchgate.net

Table 1: TGA Decomposition Data for a Metal Stearate Compound

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) |

|---|---|---|

| 1 | 200 - 300 | ~ 8% |

| 2 | 300 - 500 | ~ 90% |

Note: This table is illustrative of a typical metal stearate decomposition profile and is based on general findings in the literature. Specific values for this compound may vary based on experimental conditions.

Differential Scanning Calorimetry (DSC) for Reaction Thermodynamics

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. researchgate.netnih.gov It is widely used to determine thermodynamic properties such as melting points, transition enthalpies, and heat capacities. researchgate.netnih.gov

For this compound, DSC analysis is crucial for understanding its thermal transitions. The technique can identify both endothermic events, such as melting, and exothermic events, like decomposition. tainstruments.com High-pressure DSC (HP-DSC) has been effectively used to study the catalytic effects of this compound in oxidation processes, showing that it can reduce the activation energy and combustion temperature. researchgate.nettechnologynetworks.com The combination of DSC with other techniques, such as TGA, provides a more comprehensive picture of the thermal behavior by differentiating between thermal events with and without mass loss. tainstruments.com

Table 2: Thermodynamic Parameters from DSC Analysis

| Parameter | Description |

|---|---|

| Onset Temperature (Tonset) | The temperature at which a thermal transition begins. |

| Peak Temperature (Tpeak) | The temperature at which the rate of heat flow is at its maximum. |

| Enthalpy of Transition (ΔH) | The amount of heat absorbed or released during a transition. |

| Heat Capacity (Cp) | The amount of heat required to raise the temperature of the sample by a certain amount. |

Note: This table outlines the key thermodynamic parameters obtainable from DSC measurements.

Adiabatic Reaction Calorimetry (ARC) for Energetic Characterization

Adiabatic Reaction Calorimetry (ARC) is a technique designed to study exothermic reactions under conditions where no heat is exchanged with the surroundings. fauske.com This method is particularly useful for assessing the potential for runaway reactions by measuring the temperature and pressure increases associated with the reaction. fauske.com

In the context of this compound, ARC has been employed to investigate its catalytic performance, particularly in the oxidation of heavy oils. researchgate.nettechnologynetworks.com The results from ARC studies demonstrate that this compound can significantly enhance oxidation performance by lowering the induction time and ignition temperature. researchgate.nettechnologynetworks.com This is achieved by simulating process safety scenarios like a loss of cooling to characterize the energetic potential of the reaction. fauske.com The data obtained from ARC, such as the adiabatic rates of temperature and pressure rise, are critical for the safe design of chemical processes. fauske.com

Microscopic and Surface Characterization

The morphology and surface chemistry of this compound play a significant role in its properties and applications. Techniques such as Scanning Electron Microscopy (SEM), X-ray Photoelectron Spectroscopy (XPS), and Energy Dispersive X-ray Spectroscopy (EDS) are instrumental in providing this information.

Scanning Electron Microscopy (SEM) for Morphology and Surface Textures

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a material at high magnifications. researchgate.net In the study of this compound, SEM reveals detailed micro- and nanostructural features.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. bris.ac.uk

XPS analysis of this compound is essential for determining the oxidation states of copper and the chemical environment of other constituent elements on the surface. researchgate.netresearchgate.net The technique is particularly challenging for copper compounds due to the complexity of the Cu 2p spectra, which can exhibit shake-up structures for Cu(II) species and have overlapping binding energies for Cu metal and Cu(I) species. surfacesciencewestern.comresearchgate.net Despite these challenges, XPS has been successfully used to characterize the surface chemistry of this compound and related copper compounds, providing insights into their catalytic mechanisms and corrosion protection properties. researchgate.netresearchgate.net The analysis often involves careful curve-fitting of the Cu 2p and Auger peaks to differentiate between the various chemical states of copper. surfacesciencewestern.comresearchgate.net

Table 3: Typical Binding Energies in XPS for Copper Species

| Copper Species | Cu 2p3/2 Binding Energy (eV) |

|---|---|

| Cu (0) / Cu (I) | ~932.6 |

| Cu (II) | ~934.5 |

Note: These are approximate binding energies and can vary slightly depending on the specific chemical environment and instrument calibration.

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. jeol.com It is often coupled with SEM to provide elemental maps that visualize the distribution of constituent elements across the sample's surface. jeol.comuevora.pt

In the characterization of this compound, EDS is used to confirm the presence of copper, carbon, and oxygen and to map their distribution. societyforscience.orgresearchgate.net This is particularly useful in verifying the homogeneity of this compound films or coatings. researchgate.net For instance, in studies of superhydrophobic copper stearate films, EDS analysis has been used to determine the atomic ratio of C:O:Cu, helping to confirm the stoichiometry of the compound formed. societyforscience.org Elemental mapping by EDS provides a qualitative or semi-quantitative overview of the elemental composition across the analyzed area, complementing the point-specific information from XPS and the morphological details from SEM. jeol.comvrtroll.com

Atomic Force Microscopy (AFM) for Nanoscale Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography at the nanoscale. numberanalytics.comwikipedia.org This method is instrumental in characterizing the surface morphology of thin films and self-assembled monolayers of this compound. AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. wikipedia.org Interactions between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create a topographic map. numberanalytics.com

Studies on stearic acid self-assembled monolayers on copper substrates provide a model for understanding the surface of this compound. AFM topographs reveal the surface roughness and the arrangement of the molecules. For stearic acid on a copper surface, an RMS (Root Mean Square) roughness of 2.1 nm has been measured. mdpi.com The morphology of such films is critical as it influences properties like wettability. mdpi.com AFM analysis can identify the formation of ordered structures, aggregates, and defects within the film. mdpi.comspmtips.com The technique allows for the evaluation of morphological parameters such as particle size, surface irregularity, and texture. semanticscholar.org For instance, conductive AFM has been used to map the electrical properties of thin copper films at the nanoscale, providing information on local conductivity. mdpi.com

The data obtained from AFM can be used to generate detailed surface parameter tables.

Table 1: Representative AFM Surface Roughness Data

| Substrate/Film | RMS Roughness (nm) | Measurement Context |

|---|---|---|

| Stearic Acid on Copper | 2.1 | Characterization of self-assembled monolayer. mdpi.com |

This table presents data for stearic acid on metal substrates as a proxy for the expected surface characteristics of a this compound film.

Magnetic Resonance Spectroscopy

Magnetic resonance spectroscopy encompasses a suite of techniques that probe the magnetic properties of atomic nuclei and unpaired electrons within a material, providing detailed information about molecular structure, dynamics, and electronic environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of chemical compounds. nih.gov However, the study of this compound by NMR is complicated by the paramagnetic nature of the Copper(II) ion. Paramagnetic centers can cause significant line broadening and shifts in the NMR spectra, often rendering the signals of nearby nuclei unobservable.

Despite this challenge, insights can be gained by studying analogous diamagnetic or less paramagnetic metal stearates. For example, solid-state ¹³C NMR studies on lead stearate have shown resonance doubling for the carbon atoms closest to the metal center. nsf.gov This doubling indicates the presence of two distinct conformations of the stearate chains within the crystal's asymmetric unit. nsf.gov Similar structural features would be anticipated for this compound.

The ¹³C NMR spectrum of stearic acid shows characteristic signals for the carboxyl carbon, the alpha and beta carbons, the main chain of methylene (B1212753) carbons, and the terminal methyl carbon. hmdb.ca Upon formation of this compound, these chemical shifts would be altered due to coordination with the copper ion, and the resonances would be significantly broadened.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Stearate Moiety

| Carbon Atom | Chemical Shift (ppm) (in CDCl₃) | Expected Effect in this compound |

|---|---|---|

| C=O (Carboxyl) | ~180 | Significant broadening and shift |

| CH₂ (α to C=O) | ~34 | Significant broadening and shift |

| CH₂ (β to C=O) | ~25 | Broadening |

| (CH₂)n (Main Chain) | ~29-32 | Moderate broadening |

Data based on the spectrum of stearic acid. hmdb.ca The effects in this compound are predictions based on the paramagnetic properties of Cu(II).

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to study materials with unpaired electrons, such as the Cu(II) ion in this compound. nih.gov ESR provides detailed information about the electronic structure, symmetry of the coordination site, and orientation of the paramagnetic species. nih.govaps.org

ESR studies of monomolecular layers of this compound have yielded precise structural information. These investigations revealed that the axis of the paramagnetic copper centers is oriented at an average angle of 64° with respect to the perpendicular of the layer. journaldephysique.org A significant finding from these studies is the presence of a strong exchange interaction between adjacent copper ions. journaldephysique.org This interaction is responsible for suppressing the hyperfine structure (the splitting of spectral lines due to interaction with the copper nucleus) and results in a single, narrowed resonance line with a Lorentzian shape. journaldephysique.org

The g-tensor values derived from ESR spectra are characteristic of the copper ion's environment. In many copper(II) complexes, a distorted octahedral or square-planar geometry is indicated when the parallel component of the g-tensor (g∥) is greater than the perpendicular component (g⊥), which are both greater than the free electron g-value (g₀ ≈ 2.0023). benthamopen.com This pattern suggests that the unpaired electron resides primarily in the dx²-y² orbital of the copper ion. benthamopen.com

Table 3: ESR Spectroscopic Parameters for this compound Monolayers

| Parameter | Value/Observation | Significance |

|---|---|---|

| Paramagnetic Center Axis Angle | 64° (relative to layer normal) | Provides the orientation of the Cu(II) ions within the ordered layer structure. journaldephysique.org |

| Hyperfine Interaction | Suppressed | Indicates strong exchange coupling between neighboring Cu(II) ions. journaldephysique.org |

| Resonance Line Shape | Lorentzian | Consequence of the strong exchange interaction. journaldephysique.org |

Proton Magnetic Resonance (PMR) Absorption Studies

Proton Magnetic Resonance (PMR), or ¹H NMR, focuses on the hydrogen nuclei within a molecule. As with ¹³C NMR, PMR studies of this compound are challenging due to the paramagnetic Cu(II) ion, which leads to severe broadening of the proton signals. nih.gov The interaction between the unpaired electron of the copper and the protons of the stearate chains can make the resonances difficult to resolve and interpret using standard high-resolution techniques.

Nevertheless, dedicated PMR absorption studies on this compound have been conducted. amanote.comcdnsciencepub.com In such studies, the focus shifts from resolving fine coupling details to analyzing the line widths and shifts of the broad absorption bands. This analysis provides valuable information about the magnitude of the electron-nuclear magnetic interactions. By studying the line broadening of the different proton groups (methylene and methyl) along the stearate chain, it is possible to deduce information about the proximity of these protons to the paramagnetic copper center, thus offering insights into the molecule's conformation and the delocalization of the unpaired electron spin onto the ligand. Early PMR studies were instrumental in investigating the structure of related copper(II) carboxylate complexes. researchgate.net

Catalytic Activity and Reaction Mechanism Investigations of Cupric Stearate

Catalysis in Hydrocarbon Oxidation Processes

Cupric stearate (B1226849) serves as an effective catalyst in the oxidation of hydrocarbons, such as those found in heavy crude oil. Its utility is pronounced in processes like in-situ combustion (ISC), a thermal enhanced oil recovery method, where it improves efficiency by lowering reaction temperatures and enhancing combustion. researchgate.netcore.ac.ukeurekalert.orgalfa-chemistry.com

In the initial, low-temperature stages of hydrocarbon oxidation (often termed Low-Temperature Oxidation or LTO), cupric stearate functions as a homogeneous catalyst. researchgate.netalfa-chemistry.com Being oil-soluble, it disperses evenly throughout the hydrocarbon medium. eurekalert.org In this phase, before it thermally decomposes, the this compound facilitates the LTO reactions, initiating the oxidation process at lower energy thresholds. researchgate.netalfa-chemistry.com This homogeneous catalysis is crucial for triggering the subsequent stages of combustion more efficiently. eurekalert.org Studies have shown that this compound is an excellent low-temperature homogeneous catalyst, initiating oxidation that other catalysts, which only act at higher temperatures, cannot. eurekalert.org

As the temperature increases during the oxidation process, this compound undergoes thermal decomposition. researchgate.netcore.ac.uk This decomposition leads to the in situ formation of copper oxide (CuO) nanoparticles. researchgate.neteurekalert.org At this point, the catalytic mechanism transitions from homogeneous to heterogeneous. researchgate.netalfa-chemistry.com These newly formed CuO nanoparticles become the active catalytic species in the higher-temperature phases, which include Fuel Deposition (FD) and High-Temperature Oxidation (HTO). alfa-chemistry.comresearchgate.net The nanoparticles play a crucial role in the formation and combustion of coke-like residues, which act as fuel for the combustion front. researchgate.netalfa-chemistry.com The exceptional catalytic activity is attributed not only to the inherent properties of CuO but also to the uniform distribution of the in situ formed nanoparticles, a direct result of the initial solubility of the parent this compound. researchgate.netcore.ac.uk

The addition of this compound to hydrocarbon oxidation processes significantly alters key kinetic parameters. Research has consistently shown that it reduces the induction time for oxidation to begin and lowers the ignition temperature. researchgate.netcore.ac.ukeurekalert.org Most notably, it decreases the activation energy (Eα) required for the various stages of the reaction. researchgate.netalfa-chemistry.com For instance, in the oxidation of heavy oil, this compound has been shown to lower the maximum activation energy from a range of 500–600 kJ/mol to 300–400 kJ/mol. alfa-chemistry.comresearchgate.net This reduction is particularly significant in the later stages of LTO and the initial stages of FD and HTO, which facilitates a more continuous and efficient combustion process. alfa-chemistry.comresearchgate.net

Table 1: Effect of this compound on Hydrocarbon Oxidation Kinetic Parameters

| Parameter | Observation | Impact | Reference |

|---|---|---|---|

| Activation Energy (Eα) | Decreased from ~500-600 kJ/mol to ~300-400 kJ/mol. | Lowers the energy barrier for reaction, increasing reaction speed and quality of coke formation. | alfa-chemistry.comresearchgate.net |

| Induction Time | Significantly reduced. | Allows the oxidation process to begin sooner and at lower temperatures. | researchgate.neteurekalert.org |

| Ignition Temperature | Lowered for both LTO and HTO stages. | Enables a self-sustaining combustion front to be established more easily. | researchgate.netalfa-chemistry.com |

When compared to other oil-soluble metal stearates, this compound often exhibits superior catalytic performance in hydrocarbon oxidation. eurekalert.orgx-mol.net In studies comparing its effect on heavy oil oxidation with catalysts like iron stearate, nickel stearate, and cobalt stearate, this compound demonstrated the best catalytic effect. researchgate.netx-mol.net While cobaltous and manganous stearates are known to be active catalysts for hydroperoxide formation, this compound excels in catalyzing the decomposition of these hydroperoxides. researcher.life In one comparative study, the catalytic activity for low-temperature combustion was ranked in the order: copper > iron > cobalt > nickel. x-mol.net Other metal stearates, such as those of nickel and iron, have been reported to have an insignificant catalytic effect in some heavy oil oxidation experiments where copper stearate was highly effective. researchgate.net

Table 2: Comparative Catalytic Effect of Metal Stearates on Low-Temperature Combustion

| Metal Stearate | Onset Temperature (°C) | Peak Temperature (°C) | Catalytic Rank | Reference |

|---|---|---|---|---|

| None (Control) | 278 | 287 | - | x-mol.net |

| This compound | 227 | 237 | 1 | x-mol.net |

| Iron Stearate | Data not specified | Data not specified | 2 | x-mol.net |

| Cobalt Stearate | Data not specified | Data not specified | 3 | x-mol.net |

| Nickel Stearate | Data not specified | Data not specified | 4 | x-mol.net |

Experiments designed to simulate reservoir conditions, such as those using porous media thermo-effect cells (PMTEC) and combustion tubes, confirm the effectiveness of this compound. alfa-chemistry.comkoha-ptfs.co.uk In these experiments, the addition of the catalyst leads to a significant acceleration of combustion. koha-ptfs.co.ukresearchgate.net It promotes the deposition of fuel (coke) and facilitates its combustion at lower temperatures. alfa-chemistry.comkoha-ptfs.co.uk This effect can shift the LTO and HTO phases to lower temperature ranges, and in some cases, even merge the two stages. koha-ptfs.co.ukresearchgate.net Combustion tube tests show that the improvements manifest as a lower ignition temperature, an increased air-to-fuel ratio, higher oil recovery, and in-situ upgrading of the oil quality. alfa-chemistry.comkoha-ptfs.co.uk

Catalysis in Thermal Decomposition Reactions

This compound also functions as an effective catalyst in the thermal decomposition of other chemical compounds, notably energetic materials like ammonium (B1175870) perchlorate (B79767) (AP), a common oxidizer in solid rocket propellants. researchgate.netx-mol.netrsc.org By coating AP particles with this compound, a shell-core structure is formed that significantly enhances its decomposition. researchgate.net The presence of this compound lowers the decomposition temperature of AP. researchgate.netrsc.org Studies have shown that with a 4-6% catalyst content, the peak decomposition temperature of AP can be reduced by as much as 78.4°C to 113.3°C. researchgate.netrsc.org This catalytic effect is crucial for improving the performance and safety of such materials. researchgate.netx-mol.net The activation energy for the thermal decomposition of this compound itself is notably low (18 kJ/mol) compared to magnesium stearate (121 kJ/mol) and cobalt stearate (72 kJ/mol), indicating the copper ions act as a potent catalyst for the decomposition of the carboxylate. iyte.edu.tr

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1-octadecanol |

| Ammonium perchlorate |

| Cobalt stearate |

| Cobaltous stearate |

| Copper (II) oxide |

| This compound |

| Iron stearate |

| Magnesium stearate |

| Manganous stearate |

| Nickel stearate |

Influence on Decomposition Temperatures of Energetic Materials (e.g., Ammonium Perchlorate)

This compound (CS) has been identified as an effective catalyst for accelerating the thermal decomposition of energetic materials, most notably ammonium perchlorate (AP), a widely used oxidizer in solid composite propellants. Research indicates that the introduction of this compound significantly lowers the decomposition temperature of these materials, thereby enhancing their combustion characteristics.

Studies employing differential scanning calorimetry (DSC) and differential thermal analysis (DTA) have quantitatively demonstrated this catalytic effect. The presence of this compound alters the decomposition pathway of ammonium perchlorate, leading to a reduction in the peak decomposition temperature. For instance, investigations into hydrophobic coatings of this compound on AP particles revealed a substantial decrease in the high-temperature decomposition peak. With an optimal coating content of 6 wt%, the decomposition peak temperature was lowered by 113.3 °C. rsc.org

Similarly, the catalytic performance is dependent on the concentration of the this compound. In one study, as the catalyst content was increased, the thermal decomposition temperature of AP progressively decreased. The most significant effect was observed at a 4% catalyst content, which resulted in a 78.4 °C reduction in the AP thermal decomposition temperature. researchgate.net

The catalytic activity of this compound is not limited to ammonium perchlorate. It has also been shown to enhance the thermal decomposition of other energetic materials like DAP-4. In research on DAP-4@CS core-shell composites, a clear trend was observed where increasing the weight percentage of this compound led to a greater reduction in the thermal decomposition peak temperature (Tp). Reductions of 35.22 °C, 55.02 °C, 68.22 °C, and 73.76 °C were recorded for CS content of 5, 10, 15, and 20 wt%, respectively. x-mol.net This work also highlighted a corresponding decrease in the activation energy of the decomposition reaction, further confirming the catalytic role of this compound. x-mol.net

Table 1: Effect of this compound (CS) on the Decomposition Temperature of Energetic Materials

Design and Catalytic Performance of Shell-Core Composites

A significant advancement in leveraging the catalytic properties of this compound involves the design and fabrication of shell-core composite materials. In this structure, a core of an energetic material, such as ammonium perchlorate or DAP-4, is encapsulated by a shell of this compound. This architecture ensures uniform distribution of the catalyst on the surface of the energetic material, maximizing the interfacial contact area and enhancing catalytic efficiency. researchgate.netx-mol.net

The primary method for creating these composites is through in situ synthesis. researchgate.netx-mol.net This technique involves a chemical precipitation reaction directly on the surface of the energetic material particles. For example, this compound/ammonium perchlorate (CS/AP) shell-core composites have been prepared by reacting stearic acid with a copper salt (like copper acetate) in a suspension containing AP particles. rsc.orgresearchgate.net This process results in a compact and uniform hydrophobic layer of this compound being coated onto the AP surface. rsc.org Characterization using scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) has confirmed that this method produces a distinct shell-core structure where the this compound is evenly dispersed on the AP surface. researchgate.net A similar in situ synthesis and liquid deposition method has been successfully used to fabricate DAP-4@CS core-shell composites with a complete and compact structure. x-mol.net

The catalytic performance of these shell-core composites demonstrates a marked improvement in the decomposition characteristics of the energetic core. As detailed in the previous section, the intimate contact between the catalyst shell and the energetic core leads to a significant reduction in decomposition temperatures. rsc.orgresearchgate.netx-mol.net Beyond lowering the decomposition onset, these composites can also affect other key performance parameters. For DAP-4@CS composites, not only did the peak decomposition temperature decrease, but the activation energy for the thermal decomposition was also substantially reduced. x-mol.net For instance, the activation energy for DAP-4 decomposition decreased by 87.3 kJ/mol with the addition of a 10 wt% CS shell. x-mol.net Furthermore, these composites can lead to an increase in the total energy output. The DAP-4@CS composites with 5 wt% and 10 wt% CS exhibited an increased heat release of 1291.03 J/g and 1546.8 J/g, respectively, compared to pure DAP-4. x-mol.net

Table 2: Performance of this compound (CS) Shell-Core Composites

Thin Film and Surface Engineering Applications of Cupric Stearate

Electrodeposition of Functional Thin Films

Electrodeposition has emerged as a facile and cost-effective method for creating cupric stearate (B1226849) thin films. This process typically involves applying a direct current (DC) voltage between two electrodes submerged in an ethanolic solution containing a copper salt (like copper nitrate) and stearic acid. oatext.comoatext.com This one-step technique allows for the direct growth of functional films on conductive substrates, such as aluminum and copper. oatext.comscispace.com

The morphology of electrodeposited cupric stearate films can be precisely controlled by adjusting parameters like deposition time, electrolyte concentration, and applied voltage. oatext.com This control is crucial for tailoring the film's properties. Scanning Electron Microscopy (SEM) studies reveal that the film's texture evolves with the duration of the electrochemical modification. For instance, on an aluminum substrate, a 1-minute deposition can produce microflowers with diameters under 5 μm, which are assembled from smaller nanoscale features. oatext.comoatext.com Extending the deposition time to 10 minutes results in the formation of a dense, rose-petal-like microstructured morphology that completely covers the substrate. oatext.comoatext.com On copper substrates, similar flower-like surface morphologies have been observed. scispace.com This hierarchical micro-nano structure, combining micron-sized petals with nanoscale porosity, is fundamental to the functional characteristics of the film, such as superhydrophobicity. oatext.comoatext.com Other observed morphologies include leaf-like structures formed by immersing a dealloyed copper plate in an ethanol (B145695) solution of stearic acid. nih.gov

The primary driver for modifying surface wettability with this compound is the combination of its inherent low surface energy and the rough micro-nano textures created during deposition. oatext.comoatext.com The long, non-polar hydrocarbon chains of the stearate molecules are exposed at the surface, which repels water. kuwaitjournals.org When combined with a hierarchical structure that traps air pockets beneath water droplets (satisfying the Cassie-Baxter model), the surface can achieve superhydrophobicity. kuwaitjournals.org

Research has demonstrated a significant increase in the water contact angle (WCA) on metallic surfaces coated with this compound. A chemically cleaned aluminum surface might have a WCA of 54°, but after a 10-minute electrodeposition of a this compound film, the angle can increase to 162° ± 1°, with a very low contact angle hysteresis of less than 1.7° ± 1°. oatext.comoatext.com Similarly, superhydrophobic surfaces on steel have been created by first immersing the steel in a copper sulfate (B86663) solution, followed by treatment with a stearic acid solution, resulting in this compound microspheres that yield a WCA of 166.3°. researcher.life This high contact angle and low roll-off angle indicate excellent water repellency and self-cleaning properties. oatext.comoatext.comresearcher.life

Table 1: Wettability of Metal Surfaces Modified with this compound

| Substrate | Modification Method | Resulting Morphology | Water Contact Angle (WCA) | Contact Angle Hysteresis (CAH) / Sliding Angle (SA) | Reference |

|---|---|---|---|---|---|

| Aluminum | Electrodeposition (1 min) | Microflowers (<5 µm diameter) | 144° | Not Specified | oatext.comoatext.com |

| Aluminum | Electrodeposition (10 min) | Rose-petal-like microstructures | 162° ± 1° | < 1.7° ± 1° (CAH) | oatext.comoatext.com |

| Copper | Solution Immersion | Flower-like micro/nano-scale | 156° | 4° (SA) | researchgate.net |

| Copper | Dealloying & Solution Immersion | Leaf-like structures | >156.5° | Not Specified | nih.gov |

| Steel | Two-step Immersion | Microspheres | 166.3° | 0° (No rolling angle) | researcher.life |

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to analyze the corrosion resistance and interfacial charge transfer characteristics of thin films. oatext.comresearchgate.net The charge transfer resistance (Rct) value, derived from Nyquist plots in EIS studies, is a key indicator of the protective properties of a film; a higher Rct value signifies better corrosion resistance. oatext.commedcraveonline.com

For this compound films, EIS analysis shows a dramatic increase in charge transfer resistance compared to uncoated surfaces. For example, a superhydrophobic this compound film on aluminum exhibited an Rct of 1130-1360 kΩ·cm², which is approximately 700 times larger than that of the chemically cleaned aluminum substrate (around 1.56 kΩ·cm²). oatext.comoatext.com This substantial increase in resistance demonstrates that the this compound film acts as an effective barrier, impeding the transfer of charge and thus protecting the underlying metal from corrosive agents in the environment. oatext.com

Table 2: EIS Data for this compound Films

| Surface | Rct (Charge Transfer Resistance) | Comparison | Reference |

|---|---|---|---|

| Chemically Cleaned Aluminum | 1.56 kΩ·cm² | Baseline | oatext.com |

| Superhydrophobic this compound Film on Aluminum (10 min deposition) | 1130 kΩ·cm² | ~724x higher than bare Al | oatext.com |

Langmuir-Blodgett (LB) Film Assembly and Layered Structures

The Langmuir-Blodgett (LB) technique offers molecular-level control for creating highly organized, ultra-thin films. arxiv.orggrin.com This method involves transferring a monolayer of molecules from a liquid subphase onto a solid substrate, allowing for the construction of multilayered assemblies with precise thickness and composition. arxiv.org

This compound can be incorporated into LB films to create ordered superlattices. In one study, alternating layers of copper stearate and barium stearate were successfully prepared. researchgate.net X-ray diffraction analysis of these alternating assemblies revealed that the interlayer distance depended on the specific stearate layer, demonstrating the potential to control the film's structure at the angstrom level by selecting the sequence of layers. researchgate.net This precision makes such films candidates for use as high-precision thickness standards. researchgate.net The LB technique has also been used to create matrices of metal stearates to act as an ordered medium for controlling the aggregation of other functional molecules, such as copper phthalocyanine (B1677752) derivatives. researchgate.net

Table 3: X-ray Diffraction Data for Alternating LB Films

| Film Composition | Peak Position (2θ) | Calculated Inter-layer Distance | Reference |

|---|---|---|---|

| Alternating Copper Stearate & Barium Stearate | Varies with layer sequence | Dependent on the specific stearate layer | researchgate.net |

Tribological Surface Reactions and Protective Film Formation

In the field of tribology, this compound plays a crucial role as a component of protective films formed under boundary lubrication conditions. When stearic acid is used as an additive in lubricants for copper-based or steel surfaces, it can react with the surface under the influence of friction and temperature to form a this compound film in-situ. tandfonline.comrsc.org This tribochemical reaction is vital for reducing wear and friction between sliding surfaces. acs.org

The formation of a protective this compound film is a multi-step tribochemical process. Studies using Fourier Transform Infrared (FTIR) microspectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) have elucidated the mechanism. tandfonline.comtandfonline.com

The process is initiated by the chemisorption of stearic acid molecules onto the native oxide layer of the copper surface. acs.orgtandfonline.comresearchgate.net This native oxide film is considered necessary for the initial adsorption to occur. acs.orgtandfonline.com The adsorbed stearic acid is then converted into a bidentate this compound complex through the energy provided by the mechanical rubbing and frictional heat. tandfonline.comacs.orgnist.gov This bidentate complex, where the carboxylate group chelates with the copper surface, forms a robust, protective boundary lubricating film. acs.orgscribd.com This film effectively separates the interacting surfaces, significantly reducing wear. tandfonline.comacs.org The formation of this compound has been confirmed by identifying its characteristic spectroscopic signals during rubbing experiments. acs.orgtandfonline.com

Table 4: Spectroscopic Evidence for Tribochemical Formation of this compound

| Analytical Technique | Key Observation | Interpretation | Reference |

|---|---|---|---|

| FTIR Spectroscopy | Shift of C=O peak from ~1710 cm⁻¹ (stearic acid) to ~1585 cm⁻¹ | Formation of a metal carboxylate (this compound) | tandfonline.comnist.gov |

| Laser Raman Spectroscopy | Detection of characteristic bands at 1547, 623, 288, and 243 cm⁻¹ | Confirmation of this compound on the worn surface | acs.orgtandfonline.comresearchgate.net |

Spectroscopic Probes of Adsorbed Species and Reaction Products

The analysis of thin films and surfaces relies heavily on spectroscopic techniques that can provide detailed information about chemical composition, molecular structure, and bonding at the interface. For this compound thin films, spectroscopic probes are indispensable for identifying adsorbed molecular species and characterizing the products of surface reactions. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) offer complementary insights into the chemical transformations occurring on the surface.

Research has extensively documented the formation of this compound as a reaction product, particularly from the tribochemical or thermochemical reaction of stearic acid on copper surfaces. acs.orgacs.orgtandfonline.com The initial step in this process is typically the chemisorption of stearic acid molecules onto the native oxide layer of the copper surface. acs.orgacs.orgtandfonline.com Studies suggest that this initial adsorbed species exists as a monomer, with the molecule oriented nearly perpendicular to the surface. acs.orgtandfonline.com Subsequent interaction, often induced by friction or heat, converts this chemisorbed layer into this compound, which can form a protective film. acs.orgacs.org

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a sample and is widely used to monitor the conversion of stearic acid to this compound. tandfonline.com The formation of the copper salt is confirmed by distinct shifts in the vibrational frequencies of the carboxyl group. oatext.com

In a typical analysis, the spectrum of a stearic acid film is compared to the spectrum after it has undergone a reaction on a copper surface. The disappearance of the characteristic carboxylic acid (–COOH) peak and the appearance of new peaks corresponding to a carboxylate (–COO⁻) group coordinated to a metal ion signify the formation of this compound. oatext.commdpi.com Specifically, the asymmetric stretching vibration of the C=O in the carboxylic acid group shifts to a lower wavenumber upon coordination to the copper ion. tandfonline.com

Key vibrational bands observed in FTIR analysis that confirm the formation of this compound include intense bands assigned to the stretching vibrations of the alkyl chain (–CH₂ and –CH₃ groups) and, most importantly, the bands corresponding to the carboxylate group. oatext.comresearchgate.net The chemisorption process leading to this compound is often identified by the appearance of a carboxylate asymmetric stretching band around 1585 cm⁻¹. mdpi.comresearchgate.net

| Functional Group | Stearic Acid (cm⁻¹) | This compound (cm⁻¹) | Assignment |

|---|---|---|---|

| -CH₃ | ~2954 | ~2954 | Asymmetric Stretching |

| -CH₂ | ~2918 / ~2848 | ~2918 / ~2848 | Asymmetric / Symmetric Stretching |

| -COOH | ~1698 | - | C=O Stretching |

| -COO⁻ | - | ~1585 - 1589 | Asymmetric Stretching |

| -COO⁻ | - | ~1467 | Symmetric Stretching |

Raman Spectroscopy

Raman spectroscopy, including its surface-enhanced variant (SERS), provides complementary information to FTIR and is particularly effective for detecting the formation of this compound on copper surfaces. acs.orgtandfonline.com It can detect the low-frequency vibrations characteristic of metal-oxygen bonds, providing direct evidence of the formation of the copper salt. tandfonline.com

Studies using micro-Raman spectroscopy on worn copper surfaces lubricated with stearic acid have identified characteristic bands of this compound. tandfonline.comresearcher.life The most definitive of these are the signals corresponding to the Cu-O bond, which are absent in the spectrum of pure stearic acid. tandfonline.com Furthermore, similar to FTIR, Raman spectroscopy shows a significant shift in the carboxyl C=O band and the disappearance of the C-C' band of the carboxylic acid group upon reaction to form this compound. tandfonline.com

| Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|

| 1547 | C=O Stretch | Shift from ~1640 cm⁻¹ in stearic acid, indicating salt formation. tandfonline.com |

| 623 | Cu-O Bond | Characteristic band for this compound, confirming reaction with copper. acs.orgtandfonline.comtandfonline.com |

| 288 | Cu-O Bond | Characteristic band for this compound. acs.orgtandfonline.comtandfonline.com |

| 243 | Cu-O Bond | Characteristic band for this compound. acs.orgtandfonline.comtandfonline.com |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is used to confirm the bonding between the carboxylate group of stearic acid and copper ions (Cu²⁺) in the formation of this compound films. scielo.br

Analysis of the high-resolution C 1s spectrum allows for the deconvolution of peaks corresponding to different carbon environments. In this compound, distinct peaks can be fitted for the carbon in the alkyl chain (C-C/C-H), the carbon alpha to the carboxylate group, and the carboxylate carbon itself (O-C=O). scielo.br The binding energy of the carboxylate carbon provides clear evidence of the salt formation. Similarly, analysis of the O 1s spectrum can distinguish between the oxygen environments in an unreacted acid and the reacted carboxylate. Oxygen K-edge absorption spectroscopy has also been used to differentiate between stearic acid and this compound. researchgate.net

| Carbon Species (C 1s) | Binding Energy (eV) | Source Compound |

|---|---|---|

| –C–H (Alkyl Chain) | ~284.5 | This compound scielo.br |

| –C–C | ~285.5 | This compound scielo.br |

| –C=O (Carboxylate) | ~288.2 | This compound scielo.br |

Together, these spectroscopic techniques provide a comprehensive picture of the adsorbed species and reaction products on surfaces involving this compound. They confirm that the reaction of stearic acid on a copper surface leads to a chemisorbed layer that transforms into a this compound film, and they allow for detailed characterization of the chemical structure of this resulting film.

Nanomaterial Synthesis Utilizing Cupric Stearate As a Precursor

Synthesis of Metal Sulfide (B99878) Nanocrystals

In the synthesis of metal sulfide nanocrystals, particularly copper sulfides, metal carboxylates like cupric stearate (B1226849) are commonly used as metal precursors. rsc.org They are favored because they readily dissolve in high-boiling organic solvents such as octadecene and also act as surface-stabilizing ligands for the nanoparticles that are formed. rsc.org

The concentration of the carboxylate precursor, however, can significantly influence the reaction pathway and the final product phase when thiourea (B124793) is used as the sulfur source. rsc.org Research has shown that oleate, a carboxylate ligand similar to stearate, plays a major role in the phase selection of various metal sulfide nanoparticles. rsc.org At high concentrations, carboxylates can parasitically react with thiourea. rsc.org This interaction can lead to the formation of sulfur-deficient and metastable nanoparticle phases. rsc.org This is because the reaction between the carboxylate and thiourea can produce oleamide (B13806) and promote the isomeric shift of thiourea into ammonium (B1175870) thiocyanate, which is a less reactive sulfur source. rsc.org Consequently, controlling the concentration of the cupric stearate precursor is critical to achieving the desired stoichiometry and crystal phase in the resulting copper sulfide nanocrystals. rsc.org

Controlled Synthesis of Copper and Copper Oxide Nanoparticles

This compound is a key starting material for the controlled synthesis of both elemental copper (Cu) and copper oxide (CuO and Cu₂O) nanoparticles. Its decomposition can be precisely managed through various methods to yield nanoparticles with specific sizes and morphologies.

Thermal decomposition is a widely employed method for synthesizing copper and copper oxide nanoparticles from this compound. nih.gov This process typically involves heating a solution containing this compound, often formed in situ from a copper salt like copper acetate (B1210297) and stearic acid, in a high-boiling point solvent. nih.govresearchgate.net

In one representative synthesis, copper nano/microparticles were produced by the thermal decomposition of copper stearate in octadecene at 290 °C. nih.govresearchgate.net The copper stearate was formed by reacting copper acetate monohydrate with stearic acid. nih.gov The solution's color change from blue to reddish-brown above 255 °C indicates the nucleation and growth of copper particles. nih.gov The resulting copper nano/microparticles had an average minimum Feret's diameter of approximately 87 ± 19 nm. researchgate.nettubitak.gov.tr These copper nanoparticles can subsequently be converted into copper oxide nanoparticles through heat treatment, for instance, at 250 °C. nih.govresearchgate.nettubitak.gov.tr The decomposition of this compound in the temperature range of 200–300 °C is primarily due to the release of stearic acid. researchgate.net The in-situ formed CuO nanoparticles from the decomposition of copper stearate have been shown to act as effective catalysts. researchgate.net

| Precursors | Solvent | Reducing/Capping Agents | Temperature | Resulting Nanoparticle | Average Size |

| Copper acetate monohydrate, Stearic acid | Octadecene | 1-octadecanol, Stearic acid | 290 °C | Copper (Cu) | ~87 ± 19 nm researchgate.nettubitak.gov.tr |

| Copper (Cu) nanoparticles | Air | - | 250 °C | Copper Oxide | - |

Table 1: Summary of thermal decomposition synthesis of copper and copper oxide nanoparticles.

Electrochemical synthesis offers a powerful and controllable route for producing copper nanoparticles using a copper(II) stearate complex. researchgate.net This method involves the electrochemical oxidation of a copper anode in the presence of stearic acid. researchgate.net A key advantage of this technique is that the size of the resulting copper nanoparticles can be precisely controlled by adjusting the applied voltage. researchgate.net

In a study demonstrating this control, copper(II) stearate complexes were synthesized electrochemically using applied voltages of 1 V, 5 V, and 10 V. researchgate.net The slow release of Cu²⁺ ions from the anode at lower voltages was found to be crucial for forming smaller nanoparticles. researchgate.net The research demonstrated a clear correlation between the applied voltage and the average particle size. researchgate.net

| Applied Voltage | Resulting Average Cu Nanoparticle Size |

| 1 V | 2.49 ± 0.82 nm researchgate.net |

| 5 V | 3.61 ± 1.18 nm researchgate.net |

| 10 V | 6.64 ± 2.72 nm researchgate.net |

Table 2: Effect of applied voltage on the size of electrochemically synthesized copper nanoparticles.

This electrochemical approach not only allows for fine-tuning the nanoparticle size but also influences the morphology of the copper(II) stearate complex, with lower voltages promoting the formation of well-defined petal-like structures. researchgate.net

Tribological Performance of Derived Nanomaterials as Additives

Nanomaterials derived from this compound, particularly copper and copper oxide nanoparticles, have demonstrated significant potential as anti-friction and anti-wear additives in lubricating oils and greases. researchgate.netmdpi.comrsc.org When dispersed in a base lubricant, these nanoparticles can substantially improve its tribological properties. rsc.org

The primary mechanism involves the nanoparticles entering the friction zone, where they can form a protective tribofilm on the contacting surfaces. mdpi.comrsc.org This film reduces direct metal-to-metal contact, thereby lowering both friction and wear. rsc.org Studies have shown that the effectiveness of these nano-additives is dependent on their concentration, size, and the operating conditions. researchgate.netmdpi.com

Research on CuO nanoparticles as an additive in mineral-based engine oil showed a significant reduction in both the coefficient of friction (COF) and wear. mdpi.com For instance, in a lubricant containing a pour point depressant (PPD), a 0.5 wt% concentration of CuO nanoparticles led to an 85% reduction in wear volume and a 38% decrease in the COF. mdpi.com Similarly, when combined with a viscosity modifier (VM), a 0.4 wt% CuO concentration achieved a 46% reduction in the COF. mdpi.com Another study using triangular copper nanoplates as a grease additive found that an optimal concentration of 0.5% resulted in a 12% drop in the friction coefficient and an 82.2% reduction in wear loss. rsc.org

| Nanomaterial Additive | Base Lubricant Component | Additive Concentration (wt%) | Reduction in Wear | Reduction in Friction Coefficient (COF) |

| CuO Nanoparticles | PPD | 0.5% | 85% mdpi.com | 38% mdpi.com |

| CuO Nanoparticles | VM | 0.4% | - | 46% mdpi.com |

| Triangular Copper Nanoplates | Grease | 0.5% | 82.2% rsc.org | 12% rsc.org |

Table 3: Tribological performance improvements with copper-based nano-additives.

These findings highlight the ability of nanomaterials synthesized from this compound precursors to enhance the performance and durability of machinery by improving lubrication efficiency. mdpi.comrsc.org

Coordination Chemistry and Solution Phase Behavior of Cupric Stearate

Characterization of Ligand Binding Modes and Coordination Geometries

Cupric stearate (B1226849), a metal carboxylate, exhibits fascinating structural chemistry. The interaction between the copper(II) ion and the stearate ligands leads to distinct coordination geometries. The most common structural motif is the dinuclear "paddle-wheel" dimer. scielo.brresearchgate.net In this arrangement, two copper(II) ions are bridged by four carboxylate groups from the stearate ligands. scielo.br

The structural formation is contingent on the utilization of the lone electron pairs on the oxygen atoms of the carboxylate group. scielo.br When one lone pair from each of the four carboxylate groups is involved in bonding to the two Cu²⁺ ions, the classic paddle-wheel dimer structure is formed. scielo.brresearchgate.net However, if the second lone pair on a carboxylate oxygen is donated to a copper ion of an adjacent paddle-wheel unit, a polymeric structure can arise. scielo.brresearchgate.net

The coordination geometry around the copper atoms within the paddle-wheel dimer is typically a distorted square pyramidal shape with D4h symmetry. scielo.brresearchgate.net In this geometry, the basal plane is occupied by four oxygen atoms from the bridging stearate ligands. The two axial positions on the dimer can be occupied by various donor ligands, such as water or pyridine, or can remain vacant. scielo.br In some instances, interactions with other ligands can lead to different geometries, such as a distorted octahedral environment, often influenced by the Jahn-Teller effect which is common in octahedral copper(II) complexes. researchgate.net Spectroscopic analyses, including IR and ESR, have been instrumental in confirming these complex structures. researchgate.net

Micellization and Aggregation Phenomena in Mixed Solvent Systems

Cupric stearate, as a metallic soap, is an amphiphilic molecule that displays surface-active properties. scienceopen.com This leads to its aggregation into micelles in various solvent systems, particularly in non-aqueous and mixed solvents. scienceopen.comcore.ac.uk The formation of these aggregates, or micelles, occurs above a specific concentration known as the critical micelle concentration (CMC). core.ac.uk

The study of this compound in mixed organic solvents, such as benzene-methanol mixtures, has shown that the aggregation behavior is highly dependent on the composition of the solvent. scienceopen.comresearchgate.net The polarity of the solvent mixture plays a significant role in the formation and structure of the micelles. tsijournals.com In general, the predominance of a non-polar solvent like benzene (B151609) can lead to a more compact molecular organization of the micelles. researchgate.net The self-assembly process is driven by the need to minimize the unfavorable interaction between the hydrophobic stearate tails and the more polar components of the solvent, while the hydrophilic copper-carboxylate head groups are shielded. core.ac.uk

The critical micelle concentration (CMC) is a fundamental parameter that characterizes the formation of micelles. For this compound and its complexes, the CMC is not a fixed value but is influenced by factors such as the solvent composition and temperature. researchgate.netresearchgate.net Various physical properties of the solution, such as viscosity, density, and ultrasonic velocity, show a distinct change at the CMC, allowing for its determination. scienceopen.comresearchgate.net

Viscometric measurements are a common technique used to determine the CMC of copper(II) stearate in mixed solvents like benzene-methanol. scienceopen.com Plots of viscosity versus concentration exhibit a clear inflection point, which corresponds to the CMC, indicating a marked change in the aggregation of the molecules. scienceopen.comresearchgate.net Studies have shown that the CMC values for copper soaps derived from different oils (and thus with slightly different fatty acid compositions) vary, generally decreasing as the average molecular weight of the soap increases. researchgate.net

Table 1: Critical Micelle Concentration (CMC) of Copper(II) Soaps in Methanol-Benzene Mixtures This table presents data on the critical micelle concentration for copper soaps in different solvent compositions, illustrating the influence of solvent polarity on micelle formation.

| Soap Type | Solvent Composition (% Methanol in Benzene) | Critical Micelle Concentration (CMC) (mol/L) |

|---|---|---|

| Copper (II) Mustard Soap | 20% | Varies |

| Copper (II) Mustard Soap | 40% | Varies (Higher than in 20%) |

| Copper (II) Soyabean Soap | 20% | Varies |

| Copper (II) Soyabean Soap | 40% | Varies (Higher than in 20%) |

Note: Specific numerical values for CMC vary across different studies and depend on the precise experimental conditions. The general trend observed is that CMC values are greater in higher volume percentages of methanol. tsijournals.com

The interactions within solutions of this compound can be categorized as solute-solute (interactions between this compound molecules) and solute-solvent (interactions between this compound and the solvent molecules). These interactions govern the solution's macroscopic properties and can be quantitatively analyzed using various theoretical models. scienceopen.comresearchgate.net

The apparent molar volume, derived from density measurements, is a key parameter that reflects the cumulative effects of these interactions. researchgate.netresearchgate.net The Masson equation is frequently used to analyze the apparent molar volume data, providing insights into solute-solvent and solute-solute interactions. researchgate.netresearchgate.net Studies on copper soaps in methanol-benzene systems have revealed that solute-solvent interactions generally increase with a higher proportion of the polar solvent (methanol). tsijournals.com

Adsorption Studies and Interactions with Substrate Materials for Chemical Sensing

The ability of this compound to form organized molecular layers on surfaces makes it a candidate for applications in chemical sensing. The Langmuir-Blodgett (LB) technique is a sophisticated method used to deposit ultrathin, ordered films of amphiphilic molecules, such as this compound, onto solid substrates. researchgate.netinoe.ro

These LB films, consisting of one or more monolayers, create a highly structured surface that can interact specifically with certain gas or vapor molecules. researchgate.net For instance, Langmuir-Blodgett films of copper(II) stearate have been investigated as sensitive coatings for acoustic devices to achieve the reversible absorption and detection of gases like ammonia. researchgate.net The interaction between the analyte gas and the this compound film alters the physical properties of the film (e.g., mass or conductivity), which can be measured by a transducer.

Adsorption studies have also explored the formation of this compound nanostructures directly onto substrates. For example, superhydrophobic surfaces have been created by immersing a copper substrate in a stearic acid solution, leading to the in-situ formation of flower-like copper stearate nanostructures. mdpi.com In other sensing applications, stearic acid LB films embedded with nanoparticles can serve as a matrix for adsorbing analytes, where the interaction is studied using techniques like X-ray Photoelectron Spectroscopy (XPS) and Surface-Enhanced Raman Scattering (SERS). acs.org These studies confirm that the controlled adsorption and interaction of this compound on various substrates are key to its utility in the development of novel chemical sensors. capes.gov.br

Theoretical and Mechanistic Studies of Cupric Stearate Reactions

Isoconversional Kinetic Methodologies for Reaction Pathways

To understand the complex reaction kinetics of processes involving cupric stearate (B1226849) without making assumptions about the reaction model, researchers employ isoconversional (model-free) kinetic methods. These techniques analyze data from thermal analysis experiments (like thermogravimetry) conducted at multiple heating rates to determine the activation energy (Eα) as a function of the extent of conversion (α).

A prime example of this application is in the study of cupric stearate as an oil-soluble catalyst for the in-situ combustion (ISC) of heavy oil. researchgate.netresearchgate.netalfa-chemistry.com The oxidation of heavy oil is a multi-stage process, and isoconversional analysis has been instrumental in elucidating the catalytic effect of this compound on each stage. researchgate.netalfa-chemistry.com The primary reaction stages identified are:

Low-Temperature Oxidation (LTO): Initial oxidation reactions that occur at lower temperatures.

Fuel Deposition (FD): A stage involving cracking and pyrolysis that produces a coke-like fuel.

High-Temperature Oxidation (HTO): The combustion of the deposited fuel, which sustains the combustion front. researchgate.net